molecular formula C4H5N B213123 Crotononitrile CAS No. 4786-20-3

Crotononitrile

Cat. No.: B213123
CAS No.: 4786-20-3
M. Wt: 67.09 g/mol
InChI Key: NKKMVIVFRUYPLQ-UHFFFAOYSA-N
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Description

Crotononitrile, also known as (E)-But-2-enenitrile, is a good hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions . It has neurotoxic properties .


Synthesis Analysis

This compound can be synthesized by various methods, including the reaction of acrylonitrile with formaldehyde, the reaction of acrylonitrile with methanol and sulfuric acid, and the catalytic dehydrogenation of ethylamine .


Molecular Structure Analysis

The molecular formula of this compound is C4H5N . It is an unsaturated aliphatic nitrile, containing both a double bond and a nitrile functional group.


Chemical Reactions Analysis

This compound is a good hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions . Alcohols and aldehydes can be oxidized to the corresponding methyl esters by reaction with methanol in the presence of this compound as a hydrogen acceptor using a catalyst combination of Ru(PPh 3) 3 (CO)H 2 with xantphos .


Physical and Chemical Properties Analysis

This compound is a clear, colorless liquid with a boiling point of 120-121 °C and a density of 0.824 g/mL at 25 °C .

Scientific Research Applications

  • Neurotoxicity and Behavioral Effects :

    • Isomeric Specificity : Crotononitrile has two isomers, cis and trans. The neurotoxic effects of these isomers vary significantly, with cis-crotononitrile causing vestibular dysfunction, corneal opacity, and hair cell loss, while trans-crotononitrile induces different symptoms like rearing deficits without affecting vestibular function or corneal opacity. This suggests a strict structural requirement for the neurotoxic effects of nitriles (Balbuena & Llorens, 2003).
    • Behavioral Abnormalities : this compound induces behavioral abnormalities such as circling, hyperactivity, and head twitching in mice. These effects seem to be influenced by the serotonin and dopamine systems (Tanii, Hayashi, & Hashimoto, 1989).
    • Metabolic Changes in the Central Nervous System : this compound affects the metabolism of serotonin and dopamine in various brain regions of mice, potentially leading to dyskinetic syndromes (Tanii, Hayashi, & Hashimoto, 2005).
  • Chemical and Environmental Applications :

    • Heterocyclic Synthesis : this compound is used in the synthesis of pyridazine derivatives, a class of heterocyclic compounds, demonstrating its utility in organic synthesis (Ibrahim et al., 1987).
    • Biodegradation : Rhodococcus rhodochrous, a soil bacterium, can degrade this compound, indicating its potential for environmental bioremediation of nitrile pollutants (Kobayashi et al., 1990); (Fang et al., 2015).
  • Medical and Pharmacological Research :

    • Ulcer Healing Activity : Croton macrostachyus, a plant species related to this compound, has shown wound healing properties in rat models, which may be linked to its secondary metabolites like flavonoids and saponins (Mechesso et al., 2016).
    • Antimicrobial and Enzyme Inhibitory Effects : Croton menyharthii, another related species, has shown antimicrobial effects and inhibitory effects on enzymes like COX-2 and α-glucosidase, suggesting potential medicinal applications (Aderogba et al., 2013).

Mechanism of Action

Target of Action

Crotononitrile, also known as 2-Butenenitrile, is a nitrile compound . It primarily targets the metabolic pathways of organisms, particularly those involving nitriles . Nitriles are organic molecules with a –C≡N functional group, and they are often toxic for living organisms .

Mode of Action

This compound acts as a hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions . In these reactions, alcohols and aldehydes can be oxidized to the corresponding methyl esters by reaction with methanol in the presence of this compound . This interaction with its targets leads to changes in the metabolic pathways of the organism.

Biochemical Pathways

This compound affects the biochemical pathways involving nitriles. It plays a role in the oxidation of alcohols and aldehydes to corresponding methyl esters . This process involves the use of this compound as a hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions . The affected pathways and their downstream effects are crucial for the metabolism of the organism.

Pharmacokinetics

It’s known that the compound can be measurable in fat, liver, and blood for 18 hours after a certain dose . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability.

Result of Action

The action of this compound results in changes in the metabolism of the organism. Specifically, it leads to the oxidation of alcohols and aldehydes to corresponding methyl esters . This can have significant effects on the molecular and cellular levels, impacting the overall metabolic processes of the organism.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been observed that certain nitriles, including this compound, can have a growth-promoting effect on microbial communities . This suggests that the presence of this compound can influence the composition and diversity of these communities, potentially affecting their function and stability.

Safety and Hazards

Crotononitrile is highly flammable and harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Crotononitrile is involved in various biochemical reactions. It has been shown to be a good hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions . This property allows it to participate in a variety of biochemical reactions, particularly those involving enzymes and proteins. For instance, it has been found to interact with nitrilase, a type of enzyme that catalyzes the hydrolysis of nitriles to carboxylic acids .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It has been found to be ototoxic, causing hair cell degeneration in the auditory and vestibular sensory epithelia of mice . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to act as a hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions . This suggests that it may bind to certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it is known that the compound’s effects on cells, such as its ototoxic effects, can be observed over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For instance, it has been found that the compound causes a dose-dependent loss of vestibular function in mice . This suggests that higher doses of this compound may have more pronounced effects, potentially leading to toxic or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to interact with nitrilase, an enzyme involved in the metabolism of nitriles . This suggests that this compound may interact with other enzymes or cofactors in metabolic pathways, potentially affecting metabolic flux or metabolite levels.

Properties

IUPAC Name

(E)-but-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKMVIVFRUYPLQ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5N
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DSSTOX Substance ID

DTXSID0063604, DTXSID801026544
Record name 2-Butenenitrile
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Record name (E)-2-Butenenitrile
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Molecular Weight

67.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Soluble in water (25 g/L at 25 deg C); [ChemIDplus] Slightly yellow clear liquid; [MSDSonline]
Record name 2-Butenenitrile
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Flash Point

16 °C
Record name 2-Butenenitrile
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Vapor Pressure

32.0 [mmHg]
Record name 2-Butenenitrile
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CAS No.

627-26-9, 4786-20-3
Record name trans-Crotononitrile
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Record name 2-Butenenitrile, (E)-
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Record name 2-Butenenitrile
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Record name 2-Butenenitrile
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Record name Crotononitrile
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Crotononitrile

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